![molecular formula C20H19N3O2 B2799779 6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-97-1](/img/structure/B2799779.png)
6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of pyrimidines, which are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.
Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms . The specific substitutions at various positions in the ring can greatly influence the properties and reactivity of the molecule.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including condensation reactions, and can act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary greatly depending on their specific structure. For example, pyrimidines are generally much weaker bases than pyridine and are soluble in water .Aplicaciones Científicas De Investigación
- Notably, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline yields the precursor, which can be further modified .
- Antitumor Effects : Some derivatives of this compound exhibit promising antitumor effects. For instance, piritrexim, a related analog, inhibits dihydrofolate reductase (DHFR) and shows good antitumor activity against carcinosarcoma in rats .
- PARP Inhibition : Another derivative, 4-(3-(2-(2-amino-pyrimidin-5-yl)-4-morpholin-4-yl-5,6,7,8-tetrahydro-pyrrolo[3,4-d]pyrimidin-7-ylmethyl)-4-fluoro-benzyl)-thiazol-2-ylamine, acts as a PARP inhibitor . PARP inhibitors are relevant in cancer therapy, particularly for targeting DNA repair pathways.
- Bioengineering : The use of natural and synthetic polymers in biomedical applications is an area of interest. These compounds may find applications in drug delivery systems, tissue engineering, and diagnostics .
Synthesis Methods
Biological Significance
Medicinal and Pharmaceutical Applications
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets by binding to the active site and inhibiting the enzyme’s activity . This can lead to changes in the cell cycle and potentially halt the proliferation of cells .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2 . This can lead to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
The lipophilicity of similar compounds allows them to easily diffuse into cells , which could impact the compound’s bioavailability
Result of Action
The result of the compound’s action could potentially be cell cycle arrest and apoptosis, given its potential inhibition of CDK2 . This could make the compound useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. The compound’s lipophilicity may also influence its distribution within the body and its ability to cross biological barriers .
Direcciones Futuras
Given the wide range of biological activities demonstrated by pyrimidines, there is significant potential for future research in this area. This could include the synthesis and study of new pyrimidine derivatives, as well as further investigation into their mechanisms of action and potential therapeutic applications .
Propiedades
IUPAC Name |
6-benzyl-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-9-15(10-8-13)18-17-16(21-20(25)22-18)12-23(19(17)24)11-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSSJOREUDLAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CC=C4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

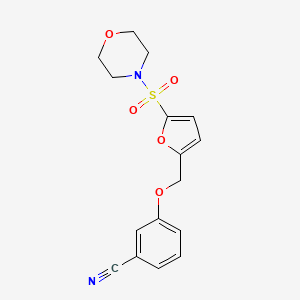
![(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2799698.png)
![1-[Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol](/img/structure/B2799699.png)

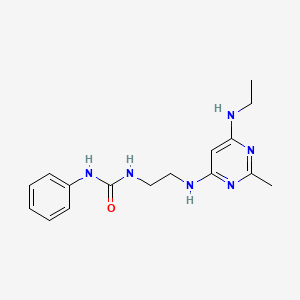
![2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B2799704.png)
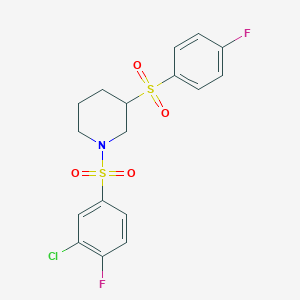
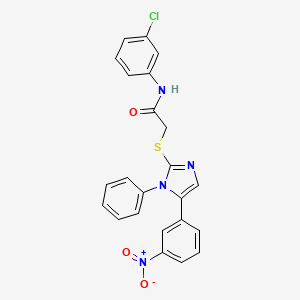
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2799711.png)

![N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2799715.png)
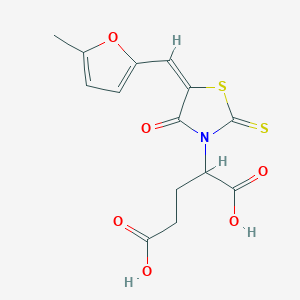
![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B2799718.png)
